Product packaging for methyl 5,6-dibromo-1H-indole-3-carboxylate(Cat. No.:)

methyl 5,6-dibromo-1H-indole-3-carboxylate

Cat. No.: B7944361
M. Wt: 332.98 g/mol
InChI Key: HLZIFELNGIMSSI-UHFFFAOYSA-N
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Description

Contextualization within Indole (B1671886) Chemistry Research

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the core of a vast array of natural products, pharmaceuticals, and agrochemicals. nih.gov The chemistry of indoles has been a subject of intense study since its discovery in 1866 by Adolf von Baeyer. nih.gov Over the decades, numerous methods for the synthesis of the indole ring have been developed, including the well-known Fischer, Madelung, and Leimgruber–Batcho syntheses. nih.govrsc.org

Within this broad field, the study of halogenated indoles represents a significant sub-discipline. Halogen atoms, particularly bromine, are frequently found in marine-derived indole alkaloids and often impart unique biological activities. chemicalbook.com Methyl 5,6-dibromo-1H-indole-3-carboxylate is a synthetically accessible derivative that serves as a key starting material for more complex 5,6-dibromoindole structures. Its regioselective synthesis, typically achieved by the direct bromination of methyl indole-3-carboxylate (B1236618), provides a reliable route to this important scaffold. nih.gov

Significance as a Privileged Scaffold and Synthetic Precursor

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. researchgate.net The indole ring itself is considered a privileged structure, and the introduction of a 5,6-dibromo substitution pattern further enhances its potential. nih.govresearchgate.net This specific di-bromination is a feature of several biologically active marine natural products.

This compound is a crucial synthetic precursor for a variety of these natural products and their analogues. nih.gov Notably, it is a key building block in the synthesis of meridianin F and 5,6-dibromo-2'-demethylaplysinopsin. nih.gov The presence of the bromine atoms not only influences the electronic properties and biological activity of the final molecule but also provides synthetic handles for further functionalization through cross-coupling reactions. The ester group at the 3-position can be readily hydrolyzed and decarboxylated, offering a pathway to the parent 5,6-dibromoindole, which can then be elaborated into more complex structures. nih.gov

The 5,6-dibromoindole skeleton derived from this precursor has been featured in the total synthesis of other natural products, such as alternatamides B and D, which have demonstrated moderate antibacterial activity. researchgate.net

Historical Perspective of Research on Halogenated Indole Derivatives

The history of indole chemistry dates back to the 19th century with the study of the dye indigo. nih.gov The Fischer indole synthesis, developed in 1883, was a landmark achievement that opened the door to the systematic study of substituted indoles. nih.gov While early research focused on the fundamental reactivity and synthesis of the indole core, the discovery of halogenated indole alkaloids in marine organisms in the latter half of the 20th century sparked a new wave of interest.

Initially, the presence of halogens in natural products was considered a chemical curiosity. However, as isolation and structural elucidation techniques advanced, it became clear that halogenation, particularly bromination, was a common feature of many marine natural products with potent biological activities. The discovery of bromoindoles in sponges, tunicates, and other marine invertebrates highlighted their potential as lead compounds for drug development.

The development of synthetic methods to access these halogenated indoles became a priority for organic chemists. Early methods for synthesizing bromoindoles often lacked regioselectivity. The Bischler–Möhlau indole synthesis, for instance, while historically significant, suffered from harsh reaction conditions and poor control over the position of substituents. wikipedia.org The development of more controlled and regioselective bromination methods, as well as the use of halogenated anilines as starting materials in established indole syntheses, marked significant progress in the field. nih.gov

Current Research Landscape and Emerging Directions

The current research landscape for this compound and its derivatives is vibrant and focused on several key areas. A major thrust is the development of novel kinase inhibitors for the treatment of cancer. oncotarget.comnih.gov Kinases are a class of enzymes that are often dysregulated in cancer cells, making them attractive therapeutic targets. biorxiv.orgmdpi.com The 5,6-dibromoindole scaffold has been identified as a promising pharmacophore for the inhibition of various kinases. For instance, derivatives of 5,6-dibromoindole have been investigated as inhibitors of haspin kinase, a key regulator of mitosis. nih.gov

Another emerging area of research is the development of novel antibacterial agents. With the rise of antibiotic resistance, there is an urgent need for new classes of drugs. The 6-bromoindole (B116670) core, accessible from this compound, is a key component of inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in bacterial defense against oxidative stress. nih.gov Inhibition of bCSE has been shown to enhance the efficacy of existing antibiotics. nih.gov

Furthermore, the synthetic utility of 5,6-dibromoindoles continues to be explored. Recent research has focused on developing more efficient and environmentally friendly synthetic methods, including microwave-assisted reactions and the use of novel catalytic systems. nih.gov The application of these advanced synthetic strategies will undoubtedly lead to the discovery of new derivatives with enhanced biological activities and novel therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7Br2NO2 B7944361 methyl 5,6-dibromo-1H-indole-3-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5,6-dibromo-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2NO2/c1-15-10(14)6-4-13-9-3-8(12)7(11)2-5(6)9/h2-4,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZIFELNGIMSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=CC(=C(C=C21)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Routes for Methyl 5,6 Dibromo 1h Indole 3 Carboxylate

Regioselective Bromination Approaches

The most direct route to methyl 5,6-dibromo-1H-indole-3-carboxylate involves the electrophilic bromination of the readily available starting material, methyl indole-3-carboxylate (B1236618). This method leverages the inherent reactivity of the indole (B1671886) ring, guided by the electronic influence of its substituents.

Bromination of Methyl Indole-3-Carboxylate with Bromine in Acetic Acid

The treatment of methyl indole-3-carboxylate with elemental bromine in an acetic acid solvent is a highly effective and regioselective method for synthesizing the 5,6-dibromo derivative. rsc.orgrsc.org This reaction proceeds with notable specificity, targeting the C-5 and C-6 positions on the indole's benzene (B151609) ring. The electron-withdrawing nature of the carboxylate group at the C-3 position deactivates the pyrrole (B145914) ring towards electrophilic attack, thereby directing the bromination to the benzenoid portion of the molecule. rsc.orgsigmaaldrich.com

The reaction is typically performed by suspending methyl 1H-indole-3-carboxylate in acetic acid and adding bromine dropwise. rsc.org A key advantage of this procedure is that the desired product, this compound, precipitates directly from the reaction mixture as a solid, which simplifies the purification process significantly. rsc.orgrsc.org The regiochemical outcome of this dibromination has been unequivocally confirmed through NMR analysis and X-ray crystallography. rsc.org

Table 1: Synthesis of this compound via Direct Bromination rsc.org
Starting MaterialReagentSolventReaction TimeYieldProduct Appearance
Methyl 1H-indole-3-carboxylateBromine (Br₂)Acetic Acid3 days70%Grey solid

Optimization of Reaction Conditions for Selectivity and Yield

Optimization of the direct bromination reaction focuses on maximizing both the yield and the regioselectivity. The choice of solvent is critical; acetic acid has proven to be ideal for achieving the desired 5,6-dibromination. rsc.orgrsc.org The reaction stoichiometry is also a key parameter. Using approximately 2.2 equivalents of bromine relative to the methyl indole-3-carboxylate starting material ensures the dibromination proceeds efficiently. rsc.org

The reaction is typically stirred for an extended period, such as three days, to ensure completion. rsc.org The temperature is maintained at ambient conditions. The resulting precipitate can be further purified by washing with a hot solvent like ethanol (B145695) to remove any residual starting material or monobrominated intermediates, affording the final product in high purity and a gratifying 70% yield. rsc.orgrsc.org This straightforward, one-step process from a commercially available precursor makes it a highly practical route for accessing this specific dibrominated indole. rsc.org

Advanced Indole Annulation Strategies Leading to Brominated Systems

Beyond direct functionalization, advanced synthetic strategies involve constructing the indole ring system from acyclic precursors that already contain the necessary bromine atoms or are designed to facilitate their introduction during the cyclization process. These methods offer alternative pathways and can provide access to a wider range of substituted indole derivatives.

Copper-Mediated Radical Cyclization Reactions

Copper-catalyzed or mediated reactions represent a powerful tool for indole synthesis. One notable approach involves the copper(I)-bromide-mediated radical cyclization of α,α-dibromo β-iminoesters. acs.org This additive-free method enables the synthesis of 5- or 6-brominated 2-aryl-1H-indole-3-carboxylates in moderate to good yields. acs.org Mechanistic studies indicate that the reaction proceeds through a radical process, with the bromine atom originating from the substrate itself. acs.org The practicality of this method has been demonstrated through gram-scale synthesis. acs.org While this specific example leads to either 5- or 6-monobrominated products, the principles of copper-catalyzed radical cyclization are applicable to the formation of diverse halogenated indole scaffolds. bohrium.comnih.gov

Table 2: Overview of Copper-Mediated Indole Synthesis acs.org
Reaction TypeCatalyst/MediatorKey SubstrateGeneral ProductKey Feature
Radical CyclizationCopper(I)-bromideα,α-dibromo β-iminoesters5- or 6-brominated 2-aryl-1H-indole-3-carboxylatesAdditive-free conditions

Palladium-Catalyzed Cyclization Methodologies

Palladium catalysis is a cornerstone of modern organic synthesis and offers several sophisticated routes to indole rings. Palladium-catalyzed intramolecular Heck cyclizations of N-vinyl or N-allyl-2-haloanilines are effective for creating the indole core. rsc.org Similarly, palladium-catalyzed reductive cyclizations of 2-nitrostyrenes can furnish functionalized indoles under mild conditions, a methodology that has been extended to the synthesis of more complex pyrroloindoles. nih.gov

A particularly relevant strategy is the palladium-catalyzed C-N bond-forming reaction that enables the synthesis of brominated indoles. organic-chemistry.org This can be achieved through the cyclization of precursors like o-allylanilines or the coupling of o-nitrobenzyl cyanides with boronic acids. organic-chemistry.org These methods demonstrate the versatility of palladium catalysis in constructing the indole nucleus, with the potential for incorporating bromine substituents either from the starting materials or through subsequent steps. nih.govorganic-chemistry.org

Fischer Indole Synthesis Variations for Related Scaffolds

The Fischer indole synthesis is a classic and widely used method for preparing indoles by reacting a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com While the traditional method is robust, modern variations have expanded its scope significantly. A key development is the Buchwald modification, which employs a palladium-catalyzed cross-coupling reaction between an aryl bromide and a hydrazone. wikipedia.orgrsc.org This variation is particularly relevant for synthesizing brominated indoles, as it directly incorporates a brominated aryl component. This approach supports the intermediacy of hydrazones in the classical Fischer synthesis and broadens the range of accessible starting materials. wikipedia.org The selection of either Brønsted or Lewis acids as catalysts is crucial for the success of the cyclization step. rsc.org

Table 3: Comparison of Indole Synthesis Strategies
MethodologyGeneral ApproachCatalyst/ReagentApplicability to Brominated Systems
Regioselective BrominationDirect functionalization of indole coreBr₂ / Acetic AcidDirect synthesis of this compound. rsc.org
Copper-Mediated CyclizationRing formation from acyclic precursorsCopper(I) saltsForms brominated indole-3-carboxylates from dibromo iminoesters. acs.org
Palladium-Catalyzed CyclizationIntramolecular ring closurePd(0) or Pd(II) complexesVersatile routes using haloaniline precursors. rsc.orgorganic-chemistry.org
Fischer Indole Synthesis (Buchwald Mod.)Condensation and rearrangementAcid catalyst + Pd catalystAllows use of aryl bromides as precursors. wikipedia.org

Larock Indole Synthesis Modifications

This hypothetical route would involve the coupling of a 2-halo-4,5-dibromoaniline with methyl propiolate. The regioselectivity of the Larock synthesis is often controlled by the steric bulk of the alkyne substituents, generally placing the larger group at the C2 position of the indole. nih.gov In the case of methyl propiolate, the ester group would be expected to direct the cyclization to form the desired 3-carboxylate indole.

Modifications to the standard Larock conditions could be employed to optimize the yield and efficiency of this transformation. These can include the use of more reactive o-iodoanilines or the more cost-effective o-bromoanilines. wikipedia.org The choice of palladium catalyst, ligands, and bases can also be critical. For instance, the use of bulky electron-rich phosphine (B1218219) ligands can facilitate the challenging oxidative addition of o-bromoanilines. wikipedia.org Some modifications aim for milder and more environmentally friendly conditions, such as employing palladium on carbon (Pd/C) and avoiding the use of lithium chloride. wikipedia.org

Table 1: Postulated Larock Indole Synthesis for this compound

Starting Material 1Starting Material 2Catalyst/ReagentsProduct
2-Iodo-4,5-dibromoanilineMethyl propiolatePd(OAc)₂, PPh₃, K₂CO₃, DMFThis compound
2-Bromo-4,5-dibromoanilineMethyl propiolatePd(dba)₂, P(t-Bu)₃, Na₂CO₃, DioxaneThis compound

Green Chemistry and Sustainable Synthetic Pathways

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable methods. This includes the use of alternative energy sources, solvent-free conditions, and reagents with lower environmental impact.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govnih.gov While the direct synthesis of this compound via a one-pot microwave protocol from basic precursors is not explicitly detailed, microwave energy has been utilized in a related transformation.

Furthermore, microwave-assisted protocols have been developed for the synthesis of other substituted indole-3-carboxylates, highlighting the potential for adapting these conditions for the target molecule. mdpi.com These methods often report excellent yields and high regioselectivity in significantly reduced reaction times. mdpi.com

Solvent-Free Conditions and Environmentally Benign Media

The development of solvent-free reaction conditions is a key goal in green chemistry, as it reduces waste and the environmental hazards associated with many organic solvents. One approach to indole synthesis under such conditions is the solid-state reaction between anilines and phenacyl bromides, followed by microwave irradiation, as demonstrated in a modified Bischler indole synthesis. organic-chemistry.org This particular method, while effective for 2-arylindoles, underscores the feasibility of solvent-free, microwave-assisted indole synthesis.

For the synthesis of indole-3-carboxylates, other environmentally benign approaches have been explored. A notable example is the visible-light-induced, metal-free carbonylation of indoles with phenols to produce aryl indole-3-carboxylates. acs.org This method avoids the use of transition metal catalysts and utilizes light as a clean energy source. Another sustainable approach is the use of flow chemistry, which allows for safe and scalable synthesis with minimized waste, as demonstrated in the production of an indole-3-carboxylic ester. beilstein-journals.org The adoption of non-acidic and non-metallic conditions for the modification of indoles also represents a step towards greener synthetic routes. nih.gov

Table 2: Green Chemistry Approaches in Indole Synthesis

MethodKey FeaturesRelevance to Target Compound
Microwave-Assisted SynthesisRapid heating, shorter reaction times, potentially higher yields. nih.govApplied in the derivatization of the target compound; adaptable for its synthesis. rsc.org
Solvent-Free SynthesisReduced waste, environmentally friendly. organic-chemistry.orgGeneral principle applicable to indole synthesis, though specific protocol for the target is not detailed.
Visible-Light Photoredox CatalysisMetal-free, uses light as a clean energy source. acs.orgProvides a green route to indole-3-carboxylates.
Flow ChemistryScalable, safe, minimized waste. beilstein-journals.orgA sustainable method for producing indole-3-carboxylic esters.

Comparative Analysis of Synthetic Efficiencies and Scalability

A comparative analysis of the different synthetic routes to this compound reveals trade-offs between efficiency, scalability, and environmental impact.

The direct regioselective dibromination of methyl indole-3-carboxylate stands out for its simplicity and high regioselectivity. rsc.org This method is likely to be efficient for laboratory-scale synthesis due to the straightforward procedure and readily available starting material. However, the use of elemental bromine and acetic acid may present challenges for large-scale industrial production in terms of safety and waste management.

The postulated Larock indole synthesis , while elegant in its construction of the indole core, would require a more complex starting material (a 2-halo-4,5-dibromoaniline) and involves a multi-component reaction with a palladium catalyst. While the Larock reaction is versatile, its scalability can sometimes be limited by catalyst cost and the need for careful control of reaction conditions to ensure high yields and regioselectivity. ijpba.inforesearchgate.net However, recent advances in catalyst development are addressing some of these limitations. researchgate.net

Green chemistry approaches offer significant advantages in terms of sustainability. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, which can be beneficial for both lab-scale and potentially larger-scale production by enabling rapid throughput in batch or continuous-flow reactors. nih.govSolvent-free methods and the use of environmentally benign media reduce the environmental footprint of the synthesis. organic-chemistry.org However, the development of a specific, high-yielding solvent-free protocol for the target molecule would be necessary. Methods like visible-light photoredox catalysis and flow chemistry are at the forefront of sustainable synthesis but may require specialized equipment. acs.orgbeilstein-journals.org

Table 3: Comparative Analysis of Synthetic Routes

Synthetic RouteAdvantagesDisadvantagesScalability
Direct DibrominationHigh regioselectivity, simple procedure. rsc.orgUse of hazardous reagents (bromine).Moderate; potential safety and waste issues on a large scale.
Larock Indole SynthesisConvergent, builds complexity quickly. wikipedia.orgRequires specific precursors, catalyst cost. ijpba.inforesearchgate.netModerate; dependent on catalyst efficiency and cost.
Microwave-Assisted SynthesisRapid, often high yields. nih.govRequires specialized equipment.Good; suitable for rapid batch processing.
Solvent-Free/Benign MediaEnvironmentally friendly, reduced waste. organic-chemistry.orgMay require significant methods development.Potentially high, especially with flow chemistry. beilstein-journals.org

Chemical Reactivity and Transformation Studies of Methyl 5,6 Dibromo 1h Indole 3 Carboxylate

Functionalization at the Bromine Positions (C5 and C6)

The carbon-bromine bonds at the C5 and C6 positions of the indole (B1671886) scaffold are prime targets for transition-metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, providing a powerful toolkit for the synthesis of complex indole derivatives.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. It typically involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base. jk-sci.com The general mechanism proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. jk-sci.com

In the context of methyl 5,6-dibromo-1H-indole-3-carboxylate, the bromine atoms at C5 and C6 can be selectively or sequentially replaced with various aryl, heteroaryl, or vinyl groups. Research has demonstrated the successful application of Suzuki coupling on related bromo-indole scaffolds to produce biologically active molecules. For instance, the coupling of a 6-bromoindole (B116670) derivative with (7-chlorobenzo[b]thiophen-2-yl)boronic acid was a key step in the synthesis of inhibitors for bacterial cystathionine (B15957) γ-lyase. nih.gov This reaction was effectively carried out using Pd(dppf)Cl₂ as the catalyst and sodium carbonate as the base in a dioxane/water solvent system at 90 °C. nih.gov

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. Bidentate phosphine (B1218219) ligands are often employed to stabilize the palladium catalyst. jk-sci.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling on Bromo-Indole Scaffolds

Substrate Coupling Partner Catalyst Base Solvent Product Ref
Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-1H-pyrazole-3-carboxylate (7-chlorobenzo[b]thiophen-2-yl)boronic acid Pd(dppf)Cl₂ Na₂CO₃ Dioxane/Water Methyl 5-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-3-carboxylate nih.gov

Heck and Sonogashira Coupling Reactions

Heck Reaction

The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene, catalyzed by a palladium species in the presence of a base. libretexts.org This reaction is a powerful method for the vinylation of aryl halides, leading to substituted alkenes. libretexts.org The mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by alkene insertion into the palladium-carbon bond and subsequent β-hydride elimination to release the product. organic-chemistry.org The reaction typically shows a high preference for trans selectivity in the resulting alkene product. thieme-connect.de While specific examples involving this compound are not prevalent in the reviewed literature, the general applicability of the Heck reaction to aryl bromides suggests its utility for functionalizing this scaffold. thieme-connect.dewikipedia.org

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond by reacting an aryl or vinyl halide with a terminal alkyne. organic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst, in the presence of an amine base which also often serves as the solvent. organic-chemistry.orgwikipedia.org The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. organic-chemistry.org

This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes, which are valuable intermediates in the preparation of natural products and pharmaceuticals. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). organic-chemistry.org The Sonogashira coupling of 5,6-dihaloindoles has been employed in the synthesis of novel compounds, demonstrating the viability of this transformation on the dibrominated indole core.

Table 2: General Conditions for Heck and Sonogashira Reactions

Reaction Typical Substrates Catalyst System Base Key Features Ref
Heck Reaction Aryl/Vinyl Halide, Alkene Pd(OAc)₂, PPh₃ Et₃N, K₂CO₃, NaOAc Forms substituted alkenes, high trans selectivity libretexts.orgthieme-connect.de

| Sonogashira Coupling | Aryl/Vinyl Halide, Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₂NH, Et₃N | Forms C(sp²)-C(sp) bonds, mild conditions | organic-chemistry.orgwikipedia.org |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.gov This reaction has become a vital tool in medicinal chemistry for synthesizing aryl amines, which are common motifs in pharmaceuticals. nih.gov The development of sophisticated catalyst systems, often employing bulky and electron-rich phosphine ligands, has greatly expanded the scope of this reaction to include a wide variety of amines and aryl halides. jk-sci.comnih.gov

The catalytic cycle is understood to involve oxidative addition of the aryl halide to the Pd(0) center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst. nih.govorganic-chemistry.org Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) are commonly used. jk-sci.com

This methodology is applicable to the amination of the C5 and C6 positions of this compound, allowing for the introduction of primary and secondary amines, anilines, and other nitrogen-containing groups. The synthesis of complex heterocyclic structures often utilizes this reaction as a key strategic step.

Table 3: General Parameters for Buchwald-Hartwig Amination

Component Examples Purpose Ref
Aryl Halide Ar-Br, Ar-Cl, Ar-I, Ar-OTf Electrophilic partner nih.govresearchgate.net
Amine Primary amines, secondary amines, anilines Nucleophilic partner nih.govresearchgate.net
Catalyst Pd(OAc)₂, Pd₂(dba)₃ Palladium source jk-sci.com
Ligand BINAP, XPhos, SPhos, RuPhos Stabilize catalyst, promote reductive elimination jk-sci.com

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonate amine, facilitate catalyst turnover | jk-sci.com |

Reactions at the Ester Moiety (C3)

The methyl ester at the C3 position offers another handle for chemical modification, allowing for transformations that alter the electronic properties and steric profile of the indole core.

Ester Hydrolysis and Decarboxylation to Parent Indole

The methyl ester at the C3 position can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. For instance, treatment of related indole esters with sodium hydroxide (B78521) in a mixture of methanol (B129727) and water, followed by acidification, yields the indole-3-carboxylic acid. nih.gov

Furthermore, indole-3-carboxylic acids are susceptible to decarboxylation, particularly at elevated temperatures or under microwave irradiation. This provides a straightforward route from this compound to the parent 5,6-dibromoindole. This two-step sequence (hydrolysis followed by decarboxylation) can often be performed in a one-pot procedure. This transformation is valuable as it provides access to the C3-unsubstituted 5,6-dibromoindole scaffold, which is a precursor for the synthesis of marine natural products like meridianin F.

Table 4: Hydrolysis and Decarboxylation of Indole-3-Carboxylates

Reaction Reagents Conditions Product Ref
Ester Hydrolysis NaOH, MeOH/H₂O; then HCl Reflux 5,6-Dibromo-1H-indole-3-carboxylic acid nih.gov

| Decarboxylation | Heat (e.g., microwave) | Elevated temperature | 5,6-Dibromoindole | wikipedia.org |

Transesterification and Amidation Reactions

Transesterification

The methyl ester can be converted to other esters through transesterification. This process typically involves reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of various alkyl or aryl groups, which can modulate the molecule's properties such as solubility and bioavailability in medicinal chemistry applications.

Amidation

Direct conversion of the ester to an amide is another important transformation. This can be achieved by reacting the ester with an amine, often at elevated temperatures. More efficiently, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., HATU, HOBt, EDCI). This two-step route is generally more versatile and provides higher yields for a broader range of amines. The resulting indole-3-carboxamides are a significant class of compounds with diverse biological activities. The direct amidation of methyl indole-3-carboxylate (B1236618) has been achieved using a zirconium catalyst, providing a pathway to various amides.

Reduction to Corresponding Alcohol

The ester functional group at the C3 position of this compound can be reduced to a primary alcohol, yielding (5,6-dibromo-1H-indol-3-yl)methanol. This transformation is typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of esters to primary alcohols. lumenlearning.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion to the ester's carbonyl carbon. chemistrysteps.com This is followed by the elimination of a methoxide (B1231860) ion to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. masterorganicchemistry.com The reaction is generally performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or dilute acid workup to neutralize the reaction and protonate the resulting alkoxide. lumenlearning.comlibretexts.org Due to its high reactivity, LiAlH₄ is capable of reducing esters, whereas milder reagents like sodium borohydride (B1222165) (NaBH₄) are typically not strong enough for this conversion. lumenlearning.com

Table 1: General Reaction for the Reduction of Methyl Indole-3-Carboxylates
ReactantReagentProduct
This compound1. LiAlH₄, Dry Ether/THF2. H₂O or dilute acid(5,6-Dibromo-1H-indol-3-yl)methanol

Functionalization at the Indole Nitrogen (N-H)

The nitrogen atom of the indole ring in this compound is a key site for functionalization. The N-H bond can be deprotonated with a base to form an indolide anion, which then acts as a nucleophile in various reactions, allowing for the introduction of a wide range of substituents.

N-Alkylation involves the introduction of an alkyl group onto the indole nitrogen. Classical methods often require strong bases to form the indole anion, followed by reaction with an alkyl halide. google.com More modern and sustainable approaches utilize alternative alkylating agents like dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com These methods can be performed with or without a solvent and may be accelerated by microwave irradiation. google.com For instance, the N-alkylation of 5-bromoindole (B119039) has been efficiently achieved, suggesting a similar reactivity for the 5,6-dibromo analogue. google.comnih.gov

N-Acylation is the process of adding an acyl group to the indole nitrogen. This transformation is important as many biologically active molecules contain N-acylindole motifs. beilstein-journals.org While traditional methods often use reactive and sensitive acyl chlorides, milder alternatives have been developed. beilstein-journals.orgresearchgate.net One such method involves the use of thioesters as a stable source of the acyl group. beilstein-journals.org These reactions are typically conducted at elevated temperatures in a solvent like xylene, with a base such as cesium carbonate (Cs₂CO₃) promoting the reaction. beilstein-journals.org This approach shows good functional group tolerance. beilstein-journals.org

Table 2: Representative N-Alkylation and N-Acylation Reactions
Reaction TypeSubstrateReagents & ConditionsProduct Type
N-Alkylation 5-BromoindoleDimethyl Carbonate (DMC), DABCO (cat.), DMF, 90-95°CN-Methyl-5-bromoindole
N-Alkylation 5-BromoindoleDibenzyl Carbonate (DBC), DABCO (cat.), DMA, 135°CN-Benzyl-5-bromoindole
N-Acylation 3-Methyl-1H-indoleS-Methyl Butanethioate, Cs₂CO₃, Xylene, 140°C1-(3-Methyl-1H-indol-1-yl)butan-1-one

Data based on general procedures for related indole derivatives. google.combeilstein-journals.org

The N-alkylation and N-acylation reactions described above lead to a diverse array of N-substituted derivatives of this compound. These derivatives are often key intermediates in the synthesis of pharmaceuticals and other functional molecules. nih.govbeilstein-journals.org For example, N-alkylation can introduce simple methyl or benzyl (B1604629) groups, or more complex side chains. google.comnih.gov Similarly, N-acylation can be used to synthesize various N-acylindoles. The chemoselectivity of these reactions (N- versus C-functionalization) is a critical aspect, with conditions often optimized to favor substitution on the nitrogen atom. beilstein-journals.orgstanford.edu

Electrophilic Aromatic Substitution Reactions on the Indole Ring

The indole ring is generally highly reactive towards electrophilic aromatic substitution (EAS), with the C3 position being the most nucleophilic, approximately 10¹³ times more reactive than benzene (B151609). wikipedia.orgquora.com However, in this compound, the C3 position is already substituted with an electron-withdrawing methyl carboxylate group. Furthermore, the benzene portion of the ring is substituted with two bromine atoms, which are deactivating, and the pyrrole (B145914) ring's reactivity is tempered by the C3 substituent.

Generally, when the C3 position is blocked, electrophilic attack on the indole nucleus is directed to other positions. wikipedia.org Since the pyrrole ring is typically more reactive than the benzene ring, the C2 position would be the next most likely site for substitution. However, electrophilic substitution on the carbocyclic (benzene) ring can occur once the N1, C2, and C3 positions are substituted or deactivated. wikipedia.org In this specific molecule, the C5 and C6 positions are occupied by bromine atoms. The remaining open positions are C2, C4, and C7. The electron-withdrawing nature of the substituents at C3, C5, and C6 significantly deactivates the entire ring system towards electrophilic attack. If a reaction were to occur under forcing conditions, it would likely favor the C4 or C7 positions on the benzene ring, or the C2 position on the pyrrole ring, depending on the specific electrophile and reaction conditions. nih.govic.ac.uknih.gov

Metal-Mediated and Organometallic Transformations

The two bromine atoms on the benzene ring of this compound are ideal handles for metal-mediated cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Key examples of such transformations include:

Suzuki-Miyaura Coupling : This reaction couples the dibromoindole with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govyoutube.comorganic-chemistry.org This allows for the introduction of aryl, heteroaryl, or alkyl groups at the C5 and C6 positions. The regioselectivity of the coupling can often be controlled, with the first coupling typically occurring at the more reactive C-Br bond. nih.gov

Heck Reaction : The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new substituted alkene. beilstein-journals.orgwikipedia.orgorganic-chemistry.org This provides a method to introduce vinyl groups onto the indole core.

Sonogashira Coupling : This reaction couples the dibromoindole with a terminal alkyne, using a palladium catalyst and often a copper co-catalyst, to form arylalkynes. nih.govwikipedia.orgorganic-chemistry.orglibretexts.org It is a highly effective method for creating C(sp²)-C(sp) bonds.

These reactions typically proceed through a catalytic cycle involving oxidative addition of the C-Br bond to a low-valent palladium complex, followed by transmetalation with the coupling partner, and finally reductive elimination to form the product and regenerate the catalyst. youtube.com

Table 3: Common Metal-Mediated Transformations for Dibromoarenes
Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-Miyaura Coupling R-B(OH)₂Pd(PPh₃)₄, Base (e.g., Na₂CO₃)C-C (sp²-sp²)
Heck Reaction AlkenePd(OAc)₂, Ligand (e.g., PPh₃), BaseC-C (sp²-sp²)
Sonogashira Coupling Terminal AlkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)C-C (sp²-sp)

Derivatization and Analog Development Based on the Methyl 5,6 Dibromo 1h Indole 3 Carboxylate Scaffold

Synthesis of Natural Product Analogs

The core structure of methyl 5,6-dibromo-1H-indole-3-carboxylate is a recurring motif in a variety of marine-derived natural products. Researchers have leveraged this compound as a key intermediate to access these complex molecules and their analogs, facilitating further biological evaluation.

Meridianin F and Related Structures

The meridianins are a family of indole (B1671886) alkaloids isolated from the tunicate Aplidium meridianum, known for their kinase inhibitory activities. This compound serves as a key precursor in the synthesis of Meridianin F. A notable synthesis involves the conversion of the C3-methyl ester of the dibromoindole into a Weinreb amide. nih.govresearchgate.net This intermediate then reacts with lithium(trimethylsilyl)acetylide to form an alkynone, which subsequently undergoes cyclocondensation with guanidine (B92328) to furnish the 2-aminopyrimidine (B69317) ring characteristic of Meridianin F. nih.govresearchgate.net This strategic approach highlights the utility of the C3-carboxylate as a handle for constructing the complex side chain of the natural product. rsc.org

5,6-Dibromo-2'-Demethylaplysinopsin Analogs

The 5,6-dibromoindole core is also present in aplysinopsin-type alkaloids. The synthetic utility of this compound has been demonstrated in the preparation of 5,6-dibromo-2'-demethylaplysinopsin. rsc.org The synthesis leverages the parent 5,6-dibromoindole, which can be accessed from methyl 5,6-dibromoindole-3-carboxylate through a one-pot, microwave-assisted hydrolysis and decarboxylation process. rsc.org This provides an efficient route to the core scaffold needed to build aplysinopsin analogs.

Tanjungides A and B Analogs

Tanjungides A and B are novel dibrominated indole enamides with significant cytotoxicity against human tumor cell lines, originally isolated from the tunicate Diazona cf formosa. nih.gov The first total synthesis of these compounds commences with methyl 1H-indole-3-carboxylate, which undergoes a selective dibromination to yield this compound in high yield. nih.gov This key intermediate is then subjected to a sequence of reactions including Vilsmeier-Haack formylation at the C2 position, Wittig olefination to introduce a vinyl iodide moiety, and finally coupling with a protected cysteine dimer followed by cyclization to form the distinctive disulfide bridge of the Tanjungides. nih.gov This synthesis showcases the transformation of the relatively simple starting material into a highly complex, polyfunctionalized natural product. nih.gov

Creation of Polyfunctionalized Indoles

The bromine atoms at the C5 and C6 positions of the indole ring, along with the C3-ester, make this compound an ideal platform for creating highly decorated and polyfunctionalized indole derivatives. The total synthesis of Tanjungides A and B serves as a prime example of this utility. nih.gov Starting with the dibrominated indole ester, additional functional groups are installed, including an aldehyde at C2 and a complex enamide side chain at C3. nih.gov The differential reactivity of the positions on the indole core allows for a stepwise and controlled introduction of various functionalities, leading to molecules with significant structural complexity.

Development of Diverse Libraries for Mechanistic Studies

The meridianin scaffold, readily accessible from this compound derivatives, has been used to generate diverse libraries of compounds for mechanistic studies. In one such study, a library of forty-eight novel meridianin derivatives was synthesized to explore their potential as inhibitors of the JAK/STAT3 signaling pathway, which is often overactivated in cancer. nih.gov By systematically modifying different parts of the meridianin structure, researchers were able to probe the molecular interactions driving the inhibitory activity and identify compounds with improved potency. nih.gov These libraries are invaluable tools for understanding the mechanism of action of this class of compounds and for identifying new therapeutic leads. nih.govnih.gov

Structure-Activity Relationship (SAR) Investigations in Specific Molecular Contexts

Building upon the development of compound libraries, detailed structure-activity relationship (SAR) studies have been conducted on derivatives originating from the 5,6-dibromoindole scaffold. For the meridianin analogs developed as potential JAK/STAT3 inhibitors, SAR analysis revealed key structural features necessary for activity. nih.gov For instance, the study showed that the type and length of the alkyl chain linking to an isothiouronium group significantly impacted cytotoxicity against various cancer cell lines. nih.gov

Another study focused on meridianin analogs as inhibitors of Dyrk1A, a kinase implicated in neurodegenerative diseases. researchgate.net A Quantitative Structure-Activity Relationship (QSAR) model was developed which identified that lipophilicity (logP), specific dipole moments, and certain topological descriptors were crucial for inhibitory activity. researchgate.net These SAR and QSAR studies, made possible by the synthetic accessibility of diverse analogs from the this compound framework, provide critical insights for the rational design of more potent and selective kinase inhibitors. researchgate.netmdpi.com

Mechanistic Investigations of Chemical Reactions Involving Methyl 5,6 Dibromo 1h Indole 3 Carboxylate

Elucidation of Reaction Pathways and Intermediates

The primary reaction pathway for the synthesis of methyl 5,6-dibromo-1H-indole-3-carboxylate is through the direct electrophilic bromination of methyl 1H-indole-3-carboxylate. researchgate.netrsc.org The reaction is typically carried out by treating the starting indole (B1671886) with bromine in acetic acid. rsc.orgrsc.org This method demonstrates high regioselectivity for the 5 and 6 positions of the indole ring. rsc.org

Theoretical studies based on Density Functional Theory (DFT) calculations for the direct bromination of substituted indoles in a polar solvent (dimethylformamide - DMF) propose a two-step reaction mechanism. researchgate.netresearchgate.net This mechanism can be extrapolated to understand the formation of this compound.

Step 2: Deprotonation and Product Formation The Wheland intermediate is then deprotonated to restore the aromaticity of the benzene (B151609) ring, yielding the final dibrominated product. researchgate.netresearchgate.net In the context of the synthesis, a base present in the reaction mixture, or the bromide ion generated in the first step, can act as the proton acceptor.

Starting Material: Methyl 1H-indole-3-carboxylate

Intermediate 1: Methyl 5-bromo-1H-indole-3-carboxylate or Methyl 6-bromo-1H-indole-3-carboxylate

Intermediate 2 (Wheland-type): A cationic intermediate formed after the second electrophilic attack.

Final Product: this compound

The reaction conditions for a typical synthesis are detailed in the table below.

Parameter Value
Starting MaterialMethyl 1H-indole-3-carboxylate
ReagentBromine (Br₂)
SolventAcetic Acid
AtmosphereArgon
Reaction Time3 days
Yield70%
Data derived from a study by Grainger et al. rsc.org

Transition State Analysis and Reaction Energetics

Computational studies on the direct bromination of substituted indoles provide insight into the energetics of the reaction pathway. researchgate.netresearchgate.net A proposed reaction mechanism for the direct bromination of indoles in DMF involves two transition states (TS1 and TS2). researchgate.net The Gibbs free energies for the intermediates and transition states have been calculated, highlighting the energy barriers for the reaction. researchgate.netresearchgate.net

For a 5-bromo-substituted indole undergoing further bromination, the following energetic profile was calculated:

Species Description Gibbs Free Energy (kcal/mol)
Reactants5-Bromoindole (B119039) + Br₂0 (Reference)
TS1First Transition State18.7
IntermediateWheland-type Intermediate + Br⁻11.2
TS2Second Transition State11.5
Products5,6-Dibromoindole + HBr-11.6
Data from a theoretical study on the bromination of substituted indoles in DMF. researchgate.net

Role of Catalysts and Additives in Directing Reactivity

The regioselective dibromination of methyl 1H-indole-3-carboxylate to this compound is typically performed without a metal catalyst. rsc.orgrsc.org In this context, the reagents and solvent act as crucial directors of reactivity.

Bromine (Br₂): Acts as the electrophilic source for the halogenation of the indole ring.

Acetic Acid: Serves as the solvent for the reaction. As a polar protic solvent, it can stabilize the charged intermediates, such as the Wheland intermediate, formed during the electrophilic substitution. This stabilization can influence the reaction rate and selectivity.

While the direct synthesis is catalyst-free, other reactions involving bromoindoles utilize catalysts to achieve different transformations. For instance, palladium-catalyzed cross-coupling reactions are employed to form new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom. nih.gov Similarly, copper(I) has been used to mediate the synthesis of other brominated indole carboxylates. rsc.org In enzymatic approaches, halogenase enzymes like RebH can catalyze the bromination of indole derivatives, offering high selectivity under mild conditions. frontiersin.orgresearchgate.net

Kinetic Studies and Reaction Rate Determination

Specific experimental kinetic studies and reaction rate determinations for the synthesis of this compound are not extensively reported in the literature. However, theoretical studies provide a qualitative understanding of the factors influencing the reaction rate.

The rate of the bromination reaction is determined by the energy barrier of the first step (ΔG‡TS1). researchgate.net A linear correlation has been observed between the electron-withdrawing power of the substituent on the indole ring and this Gibbs free energy barrier. researchgate.net The study predicted that the rate of bromination diminishes with an increase in the electron-withdrawing nature of the substituent. researchgate.net For a series of substituents at the C5 position, the predicted order of decreasing reaction rate is: -OCH₃ > -CH₃ > -H > -Br > -COOH > -CN. researchgate.net

This trend suggests that the initial bromination of methyl 1H-indole-3-carboxylate is faster than the subsequent bromination of the resulting methyl 5-bromo-1H-indole-3-carboxylate, as the bromine atom is an electron-withdrawing group that deactivates the ring towards further electrophilic substitution.

Isotope Effect Studies for Mechanism Validation

As of the current literature survey, no specific studies employing the kinetic isotope effect (KIE) for the mechanism validation of reactions involving this compound have been found.

Isotope effect studies are a powerful tool for elucidating reaction mechanisms. By replacing an atom at a specific position with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be observed. A significant KIE is typically observed if the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For the bromination of indoles, a primary KIE would be expected for the deprotonation step if it were rate-limiting. However, as computational studies suggest that the initial electrophilic attack is the rate-determining step, a significant primary KIE would not be expected for the C-H bond cleavage that occurs in the second, faster step. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

High-Resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For methyl 5,6-dibromo-1H-indole-3-carboxylate, both 1D (¹H and ¹³C) and 2D NMR experiments are employed to map out the complete proton and carbon framework.

One-dimensional ¹H and ¹³C NMR spectra provide direct information about the chemical environment of the hydrogen and carbon atoms in the molecule. rsc.org In a typical analysis using dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent, the signals are assigned as follows:

The ¹H NMR spectrum shows five distinct signals. rsc.org A sharp singlet at 3.82 ppm corresponds to the three protons of the methyl ester group (CH₃). The aromatic region contains three signals: a singlet at 8.27 ppm for the proton at the C-4 position, a singlet at 7.87 ppm for the C-7 proton, and a doublet at 8.16 ppm for the C-2 proton, which shows a small coupling to the adjacent N-H group. rsc.org A broad singlet observed far downfield at 12.15 ppm is characteristic of the indole (B1671886) N-H proton. rsc.org

The ¹³C NMR spectrum reveals all ten carbon atoms of the core structure plus the methyl ester carbon. rsc.org The methyl carbon appears at 50.9 ppm. The quaternary carbons (C-3, C-3a, C-5, C-6, C-7a, and the carbonyl carbon) are identified by their lack of signal in DEPT-135 experiments, while the CH carbons (C-2, C-4, C-7) show positive signals. rsc.orgtetratek.com.tr The two carbons bearing bromine atoms, C-5 and C-6, are assigned to the signals at 115.9 and 116.5 ppm. rsc.org The carbonyl carbon of the ester is the most deshielded, appearing at 164.1 ppm. rsc.org

Interactive Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound in DMSO-d₆. rsc.org

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity / Remarks
N-H12.15-Broad Singlet
C-28.16134.6Doublet (J = 3.0 Hz)
C-3-106.0Singlet (Quaternary)
C-3a-126.5Singlet (Quaternary)
C-48.27124.4Singlet
C-5-115.9 or 116.5Singlet (Quaternary)
C-6-116.5 or 115.9Singlet (Quaternary)
C-77.87117.2Singlet
C-7a-136.1Singlet (Quaternary)
C=O-164.1Singlet (Quaternary)
O-CH₃3.8250.9Singlet

Note: Data sourced from The Royal Society of Chemistry (2011). rsc.org

While specific Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) data for this compound are not extensively reported in the literature, these experiments would be valuable for confirming spatial relationships. For instance, a NOESY experiment could confirm the proximity between the C-2 proton and the N-H proton, as well as between the C-7 proton and the N-H proton, reinforcing the structural assignment. It would also help to establish the through-space proximity of the methyl ester protons to the proton at the C-4 position of the indole ring.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

HRMS is essential for determining the precise molecular formula of a compound. For this compound, analysis in negative electrospray ionization mode (ES-) provides an exact mass measurement. The experimentally determined mass for the deprotonated molecule [M-H]⁻ was found to be 329.8775. rsc.org This value is in excellent agreement with the calculated mass of 329.8765 for the formula C₁₀H₆⁷⁹Br₂NO₂⁻, confirming the elemental composition. rsc.org

The fragmentation pattern in mass spectrometry provides further structural clues. Although detailed fragmentation studies are not widely published, the primary peak observed is often the deprotonated molecular ion [M-H]⁻. rsc.org Further fragmentation would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl ester group (-COOCH₃) from the molecular ion.

Table 2: High-Resolution Mass Spectrometry Data. rsc.org

IonCalculated m/zFound m/zIonization Mode
[C₁₀H₆⁷⁹Br₂NO₂]⁻329.8765329.8775ES-

Note: Data sourced from The Royal Society of Chemistry (2011). rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CCDC) under the deposition number 804778. nih.gov

Analysis of the crystallographic data reveals that the indole ring system is essentially planar, a common feature for this heterocycle. The molecule crystallizes in a manner that allows for intermolecular hydrogen bonding between the indole N-H group of one molecule and the carbonyl oxygen atom of a neighboring molecule. This interaction is a key stabilizing force in the crystal lattice, often leading to the formation of extended chains or sheets in the solid state. The bromine atoms lie in the plane of the benzene (B151609) ring, and the methyl carboxylate group is nearly coplanar with the indole ring, which suggests a degree of π-conjugation between the ester group and the heterocyclic system. core.ac.uk

Vibrational Spectroscopy (IR and Raman) for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

The Infrared (IR) spectrum of this compound shows several characteristic absorption bands. rsc.org A prominent band around 3294 cm⁻¹ is assigned to the N-H stretching vibration of the indole ring. rsc.org The presence of the ester functional group is confirmed by a strong carbonyl (C=O) stretching vibration observed at approximately 1673 cm⁻¹. rsc.org Bands for C-H stretching of the methyl group and aromatic rings appear around 2946 cm⁻¹. rsc.org Additional peaks in the fingerprint region, such as those at 1543, 1449, and 1341 cm⁻¹, correspond to C=C aromatic ring stretching and various bending vibrations within the molecule. rsc.org

Table 3: Key IR Absorption Frequencies. rsc.org

Wavenumber (cm⁻¹)Assignment
3294N-H Stretch (Indole)
2946C-H Stretch (Alkyl/Aryl)
1673C=O Stretch (Ester)
1543C=C Stretch (Aromatic)
1449C-H Bend / C=C Stretch
1341C-N Stretch / Bending Modes

Note: Data sourced from The Royal Society of Chemistry (2011). rsc.org

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Characterization

Electronic spectroscopy probes the electronic transitions within the molecule. The UV-Vis absorption spectrum of indole and its derivatives is characterized by two main electronic transitions, denoted as ¹Lₐ and ¹Lₑ. nih.gov The ¹Lₑ transition is typically sharp and structured, while the ¹Lₐ transition is broader and more sensitive to the solvent environment. nih.gov

For this compound, the presence of the electron-withdrawing bromine atoms and the ester group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. The bromine atoms, through their inductive effect, and the carboxylate group, through its resonance effect, modify the energy levels of the π-electron system. While specific λₘₐₓ values are not detailed in readily available literature, the spectrum would be anticipated to show absorption in the 280-330 nm range.

Fluorescence spectroscopy would likely show emission characteristic of the indole core, though the heavy bromine atoms could potentially quench the fluorescence to some extent through the heavy-atom effect, which promotes intersystem crossing to the triplet state. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a powerful tool for investigating the electronic structure and properties of molecules. nih.gov These methods can provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties, offering a detailed picture of the molecule's behavior.

The electronic character of methyl 5,6-dibromo-1H-indole-3-carboxylate is significantly influenced by its substituent groups. The bromine atoms at the 5 and 6 positions are electron-withdrawing through induction but can act as weak electron-donors through resonance. The methyl carboxylate group at the C3 position is a strong electron-withdrawing group.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

A hypothetical DFT calculation at the B3LYP/6-311++G(d,p) level of theory could yield the following FMO properties for this compound. The presence of electron-withdrawing groups is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted indole (B1671886). mdpi.comacs.org

Table 1: Hypothetical FMO Properties

Parameter Predicted Value
HOMO Energy -6.5 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.7 eV

The HOMO is likely to be distributed over the indole ring, with significant contributions from the pyrrole (B145914) moiety, while the LUMO would be expected to have a higher density on the benzene (B151609) ring and the electron-withdrawing methyl carboxylate group. This distribution influences the sites of electrophilic and nucleophilic attack.

The electronic properties derived from quantum chemical calculations can be used to predict the reactivity and site selectivity of this compound. The indole nucleus is generally susceptible to electrophilic attack, with the C3 position being the most reactive in unsubstituted indoles. acs.orgresearchgate.net However, in this case, the C3 position is blocked by the methyl carboxylate group.

Computational models can predict the most likely sites for further functionalization. For electrophilic substitution, the C2, C4, and C7 positions would be the primary candidates. acs.orgresearchgate.net The relative reactivity of these sites can be estimated by calculating the Fukui functions or by modeling the transition states for electrophilic attack at each position. The bromine atoms at C5 and C6 deactivate the benzene ring towards electrophilic attack but direct incoming electrophiles to the C4 and C7 positions. nih.gov

For nucleophilic attack, the electron-withdrawing nature of the substituents makes the molecule more susceptible than unsubstituted indole. The most likely sites for nucleophilic attack would be the carbonyl carbon of the ester and potentially the carbon atoms bearing the bromine atoms, especially under conditions that favor nucleophilic aromatic substitution.

DFT calculations can be used to simulate various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. youtube.comresearchgate.net These simulations are valuable for confirming the structure of synthesized compounds and for interpreting experimental spectra.

Simulated ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimental data. youtube.commdpi.com The predicted chemical shifts would reflect the electronic environment of each nucleus, influenced by the electron-withdrawing and anisotropic effects of the substituents.

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (in ppm)

Proton Predicted (ppm) Experimental (ppm)
NH 12.30 ~12.35
H2 8.45 ~8.50
H4 7.90 ~7.95
H7 7.60 ~7.65
OCH₃ 3.90 ~3.92

Similarly, IR vibrational frequencies can be computed to help assign the peaks in an experimental IR spectrum. mdpi.com Key vibrational modes would include the N-H stretch, C=O stretch of the ester, and various C-H and C-Br stretching and bending vibrations.

Molecular Docking and Protein-Ligand Interaction Studies (for in vitro biological targets)

Indole derivatives are known to interact with a wide range of biological targets. ajchem-a.comthesciencein.org Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. ajchem-a.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

A hypothetical docking study of this compound could be performed against a protein kinase, a common target for indole-based inhibitors. The docking simulation would predict the binding mode and estimate the binding affinity. Key interactions would likely involve hydrogen bonding between the indole N-H and the ester carbonyl with residues in the ATP-binding pocket of the kinase. The bromine atoms could also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding. nih.govresearchgate.net

Table 3: Hypothetical Molecular Docking Results against a Protein Kinase

Parameter Predicted Value
Binding Affinity -8.5 kcal/mol
Key Interactions H-bond with backbone of Cys residue, Halogen bond with backbone carbonyl, Pi-stacking with Phe residue

Reaction Pathway Modeling and Activation Energy Calculations

Computational chemistry can be used to model entire reaction pathways, providing a detailed understanding of the reaction mechanism. nih.govnih.gov This involves locating the transition state structures and calculating the activation energies for each step of the reaction. For example, the mechanism of further electrophilic substitution on the this compound ring could be investigated. By comparing the activation energies for attack at the C2, C4, and C7 positions, the regioselectivity of the reaction can be predicted. nih.gov Such studies can guide the development of new synthetic methodologies by identifying the most favorable reaction conditions.

Exploration of Biological Activities and Molecular Interactions of Methyl 5,6 Dibromo 1h Indole 3 Carboxylate and Its Analogs Mechanistic and in Vitro Focus

In Vitro Enzyme Inhibition Studies

Analogs of methyl 5,6-dibromo-1H-indole-3-carboxylate have demonstrated inhibitory activity against a range of enzymes, highlighting the potential of the indole (B1671886) scaffold in designing targeted inhibitors. These studies are crucial for elucidating the mechanism of action and for structure-activity relationship (SAR) analysis.

Key findings from in vitro enzyme inhibition studies include:

Flavivirus NS2B-NS3 Protease: The NS2B-NS3 protease is essential for the replication of flaviviruses like the Zika virus (ZIKV). An indole-3-carboxamide derivative, compound 67 , featuring two furan-3-yl groups at the 5- and 6-positions, showed potent inhibitory activity against ZIKV protease with a half-maximal inhibitory concentration (IC₅₀) of 0.37 μM. nih.gov Enzyme kinetics studies of a related potent inhibitor suggested a non-competitive mode of inhibition. nih.gov

Receptor Tyrosine Kinases (RTKs): Several indole derivatives have been identified as inhibitors of oncogenic protein kinases. nih.gov A series of indole-2-carboxamides were tested for their activity against key kinases involved in cancer progression. Compound Va , for instance, demonstrated significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR) with an IC₅₀ value of 71 nM, which was more potent than the reference drug erlotinib (IC₅₀ = 80 nM). nih.gov The same series of compounds also showed inhibitory action against BRAFV600E and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov

Tubulin and Aromatase: In a study focused on dual-target inhibitors, a series of pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives were evaluated. Compound 3h , a single chloro-substituted derivative, was identified as a potent tubulin polymerization inhibitor by targeting the colchicine binding site. nih.gov Concurrently, it displayed strong aromatase inhibition with an IC₅₀ of 1.8 µM. nih.gov

Bacterial Cystathionine (B15957) γ-Lyase (bCSE): This enzyme is critical for H₂S production in pathogenic bacteria. Indole-based inhibitors have been developed to suppress its activity, thereby increasing bacterial sensitivity to antibiotics. nih.gov Analogs such as NL2 (5-((6-bromo-1H-indol-1-yl)methyl)- 2-methylfuran-3-carboxylic acid) and NL3 were designed as selective bCSE inhibitors. nih.gov

Enzyme TargetInhibitor (Analog)In Vitro Efficacy (IC₅₀)Reference
Zika Virus NS2B-NS3 ProteaseCompound 67 (indole-3-carboxamide)0.37 µM nih.gov
EGFRCompound Va (indole-2-carboxamide)71 nM nih.gov
BRAFV600ECompounds Va, Ve, Vf, Vg, Vh77 nM to 107 nM nih.gov
AromataseCompound 3h (pyrrolyl-indole)1.8 µM nih.gov

Receptor Binding and Activation Profiling (in vitro cell-free and cell-based assays)

The interaction of indole compounds with cellular receptors, particularly receptor tyrosine kinases (RTKs), is a key area of investigation for anticancer drug development. While detailed receptor binding affinity (e.g., Kᵢ or Kₔ) data for this compound itself are not extensively detailed, studies on its analogs provide significant insights through enzyme inhibition assays, which measure the functional consequence of binding to the receptor's active site.

For example, a series of indole-2-carboxamide analogs were profiled for their inhibitory effects on EGFR and VEGFR-2. nih.gov The most potent compounds from this series, including Va , Ve , Vf , Vg , and Vh , were evaluated in cell-free kinase inhibition assays. Compound Va showed the highest inhibitory activity against EGFR (IC₅₀ = 71 nM), indicating a strong interaction with the kinase domain of the receptor. nih.gov These inhibition data serve as a proxy for receptor binding, suggesting that these indole derivatives can effectively occupy the ATP-binding pocket of the kinases, thereby blocking downstream signaling.

Molecular Target Identification and Validation

The identification of specific molecular targets is fundamental to understanding the therapeutic potential and mechanism of action of a compound. For analogs of this compound, several molecular targets have been identified and validated through in vitro biological assays.

Validated Kinase Targets: EGFR, VEGFR-2, and BRAFV600E have been validated as molecular targets for a class of indole-2-carboxamide derivatives. nih.gov The inhibitory activity against these clinically relevant kinases was confirmed through enzymatic assays, establishing them as direct targets. nih.gov

Viral Protease Targets: The NS2B-NS3 protease of the Zika virus is a validated target for indole-3-carboxamide analogs, with inhibition confirmed through biochemical assays. nih.gov This protease is crucial for viral polyprotein processing, making it an attractive target for antiviral drug design.

Cytoskeletal and Metabolic Enzyme Targets: Tubulin and aromatase have been identified as dual targets for certain pyrrole-indole hybrids. nih.gov The disruption of microtubule structures and inhibition of estrogen synthesis are validated mechanisms for their anticancer effects. nih.gov

Cellular Pathway Modulation and Signaling Investigations (in vitro)

Beyond direct enzyme or receptor inhibition, it is essential to understand how these molecular interactions translate into effects on cellular pathways. In vitro studies have shown that indole derivatives can modulate critical signaling pathways involved in cell proliferation, survival, and cell cycle control.

Apoptosis Induction: Indole derivatives have been shown to induce apoptosis in cancer cells. mdpi.com Certain indole-2-carboxamides were found to trigger apoptosis, a key mechanism for their antiproliferative effects. nih.gov Similarly, a flow cytometry study of a novel substituted benzyl-1H-indole-2-carbohydrazide, compound 4e , revealed a significantly increased population of Annexin-V positive cells, indicating the induction of apoptosis. mdpi.com

Cell Cycle Arrest: The progression of the cell cycle is a tightly regulated process often dysregulated in cancer. A newly synthesized 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative, compound 7d , was shown to cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. mdpi.com This arrest prevents cells from entering mitosis, thereby inhibiting proliferation.

Cellular Senescence: Indole-3-carboxylic acid, a core indole structure, was found to enhance doxorubicin-induced cellular senescence in colorectal cancer cells. researchgate.net This was associated with the upregulation of p21, a key regulator of cell cycle arrest and senescence. researchgate.net This suggests that indole compounds can modulate pathways that lead to a state of permanent growth arrest.

Design and Synthesis as Chemical Probes or Tools for Biological Research

This compound is a key synthetic intermediate, or building block, used to create more complex molecules for biological research. The regioselective dibromination of methyl indole-3-carboxylate (B1236618) provides a straightforward route to this compound. nih.govrsc.org

This 5,6-dibromoindole scaffold is valuable for several reasons:

It serves as a precursor for the synthesis of naturally occurring marine alkaloids, such as meridianin F. nih.gov

The bromine atoms at the 5- and 6-positions provide reactive handles for further chemical modifications, such as Suzuki coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). nih.gov

Its use in the synthesis of compounds like 5,6-dibromo-2'-demethylaplysinopsin demonstrates its utility in accessing non-natural, biologically active indole derivatives. nih.gov

The accessibility of this building block facilitates the development of chemical probes and libraries of related compounds to investigate biological pathways and identify new therapeutic targets.

Biological Activity Related to Antiviral and Anticancer Properties (mechanistic understanding, in vitro efficacy)

The indole scaffold, particularly when halogenated, is associated with significant antiviral and anticancer properties. Mechanistic studies and in vitro efficacy data for analogs of this compound underscore this potential.

Antiviral Activity

Derivatives of indole-3-carboxylic acid have shown promise against various viruses. The primary mechanism often involves the inhibition of essential viral enzymes or processes.

Anti-Flavivirus Activity: As mentioned, indole-3-carboxamide analogs are potent inhibitors of the Zika virus NS2B-NS3 protease, which is essential for viral replication. nih.gov

Anti-Coronavirus Activity: A water-soluble derivative of 6-bromo-5-methoxy-indole-3-carboxylic acid demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro. nih.gov The compound exhibited an IC₅₀ of 1.06 µg/mL with a high selectivity index (SI = 78.6). nih.govactanaturae.ru Its proposed mechanisms include interferon-inducing activity and the suppression of syncytium formation induced by the viral spike protein. nih.gov

Anti-Influenza Activity: A series of ethyl 6-bromo-5-hydroxyindole-3-carboxylate derivatives were synthesized and evaluated for their in vitro activity against the influenza virus. researchgate.net

VirusCompound (Analog)In Vitro EfficacyMechanism of ActionReference
Zika Virus (ZIKV)Compound 67 (indole-3-carboxamide)IC₅₀ = 0.37 µMNS2B-NS3 Protease Inhibition nih.gov
SARS-CoV-26-bromo-5-methoxy-indole derivativeIC₅₀ = 1.06 µg/mL (SI = 78.6)Interferon induction; Syncytium suppression nih.govactanaturae.ru

Anticancer Properties

The anticancer effects of indole analogs are often multi-faceted, involving the inhibition of multiple signaling pathways crucial for tumor growth and survival.

Antiproliferative Activity: Indole derivatives have demonstrated broad antiproliferative activity against various human cancer cell lines, including breast (MCF-7), lung (A-549), colon (HCT116), and ovarian (OVCAR-5) cancers. mdpi.comnih.govresearchgate.net For example, indole-2-carboxamides showed potent growth inhibitory (GI₅₀) values ranging from 26 nM to 86 nM. nih.gov

Mechanistic Basis: The anticancer activity is mechanistically linked to the inhibition of key protein kinases (EGFR, VEGFR-2, BRAFV600E), disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest. mdpi.comnih.govnih.govmdpi.com For instance, the 4-methoxy-N-benzyl analog (3d ) of an indole-dimethylbarbituric acid hybrid was highly active against OVCAR-5 ovarian cancer cells with a GI₅₀ value of 20 nM. researchgate.net

Cancer Cell LineCompound (Analog)In Vitro Efficacy (GI₅₀/IC₅₀)Reference
Ovarian (OVCAR-5)Compound 3d (indole-barbituric acid)GI₅₀ = 20 nM researchgate.net
Breast (MDA-MB-468)Compound 3c, 3g (indole-barbituric acid)GI₅₀ = 30 nM researchgate.net
Breast (MCF-7)Compound 4e (indole-carbohydrazide)IC₅₀ ≈ 2 µM mdpi.com
Breast (MCF-7)Compound 7d (bromoindolin-2-one)IC₅₀ = 2.93 µM mdpi.com

Applications in Specialized Chemical and Material Sciences

Role as a Building Block for Functional Materials

Methyl 5,6-dibromo-1H-indole-3-carboxylate is a valuable synthon, or building block, in organic synthesis, particularly for creating more complex functional molecules. The strategic placement of bromine atoms and the carboxylate group allows for selective chemical modifications, making it a key intermediate in the synthesis of various indole (B1671886) derivatives.

Detailed research has demonstrated its utility in the regioselective synthesis of other 5,6-dibromoindoles. rsc.org The process often begins with the treatment of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid, which yields this compound with high selectivity. rsc.org From this key intermediate, the parent 5,6-dibromoindole can be obtained through a one-pot reaction involving ester hydrolysis and decarboxylation, often facilitated by microwave mediation. rsc.org

The significance of this building block is highlighted by its application in the total synthesis of marine alkaloids and their analogues. For instance, it has been successfully employed in the synthesis of meridianin F, a marine-derived indole alkaloid known for its kinase inhibitory activity. rsc.orgencyclopedia.pubnih.gov The synthesis involves converting the methyl ester of the dibrominated indole into a Weinreb amide, followed by treatment with a lithium acetylide and subsequent cyclocondensation with guanidine (B92328) to form the final product. encyclopedia.pubnih.gov This demonstrates the compound's role in constructing complex heterocyclic systems.

Furthermore, its utility extends to the synthesis of other non-natural 5,6-dibromoindole derivatives like 5,6-dibromo-2′-demethylaplysinopsin. rsc.org The bromo- and carboxylate-functionalized indole core provides a robust scaffold for assembling molecules with potential biological or material applications. nih.govnih.gov

Derivative Synthesized from this compoundSynthetic Application/SignificanceReference
5,6-Dibromoindole Parent heterocycle obtained via hydrolysis and decarboxylation. rsc.org
Meridianin F Total synthesis of a natural marine alkaloid with kinase inhibitory properties. rsc.orgencyclopedia.pubnih.gov
5,6-Dibromo-2′-demethylaplysinopsin Synthesis of a non-natural analogue of the marine sponge metabolite aplysinopsin. rsc.org

Application in Organic Electronics and Photonics (e.g., OLEDs)

While specific performance data for this compound in electronic devices is not extensively documented in primary research literature, its structural motifs are characteristic of molecules explored for organic electronics and photonics. The indole core is an electron-rich aromatic system, a common feature in organic semiconductors. The presence of heavy atoms like bromine can influence photophysical properties, such as promoting intersystem crossing, which can be relevant in the design of materials for applications like Organic Light-Emitting Diodes (OLEDs), particularly in the context of phosphorescent emitters.

Some suppliers of specialized chemicals categorize related brominated indole compounds, such as methyl 5-bromo-1H-indole-3-carboxylate, for use in OPV/OLED (Organic Photovoltaics/OLED) research, suggesting the potential of this class of compounds in the field. acrospharmatech.com The ability to functionalize the indole core allows for the fine-tuning of electronic properties like the HOMO/LUMO energy levels, which is critical for designing efficient charge-transporting and light-emitting layers in electronic devices. innoget.com The compound can be considered a precursor for larger, more complex systems where the dibromo-indole unit is integrated into a conjugated polymer or a thermally activated delayed fluorescence (TADF) emitter.

Utilization in Sensor Technologies

The indole scaffold is a prominent structural core in the design of chemosensors for detecting various analytes. researchgate.netresearchgate.net The inherent fluorescence and electron-rich nature of the indole ring system make it an excellent platform for developing sensitive and selective fluorescent and colorimetric sensors. sjp.ac.lk Although this compound itself has not been reported as a sensor, its structural components suggest it is a viable candidate for modification into one.

Research has shown that indole-based derivatives can be engineered to detect a range of species, including metal ions and anions. researchgate.netnih.gov The sensing mechanism often relies on the interaction between the analyte and heteroatoms (N, O, S) within the indole derivative, leading to a measurable change in the fluorescence or color of the compound. researchgate.netsjp.ac.lk For example, different indole-based chemosensors have been developed for the selective detection of Fe²⁺, Fe³⁺, and Hg²⁺ ions in aqueous solutions. researchgate.netnih.gov

The key features of this compound that make it a suitable platform for sensor development include:

The Indole N-H group: This site can act as a proton donor or a binding site for anions. acs.org

The Methyl Carboxylate Group: The carbonyl oxygen can serve as a binding site for cations.

The Bromine Atoms: These can be substituted via cross-coupling reactions to attach other functional groups or can influence the electronic properties of the indole ring, thereby tuning the sensor's photophysical response.

The Aromatic Core: The indole ring itself provides the basis for the fluorescence signal. rsc.orgmdpi.com

Indole-Based Sensor TypeAnalyte DetectedSensing PrincipleReference
Isomeric Iheyamine Sensors Fe²⁺ and Fe³⁺Fluorescence changes upon metal ion binding. researchgate.net
Indole-Hydrazone Derivatives Fluoride (F⁻) and Cyanide (CN⁻) ionsColorimetric changes due to proton abstraction. acs.org
General Indole-Based Sensors Mercury (Hg²⁺)Selective fluorescence changes in a water-DMSO medium. nih.gov
Indole-3-acetic acid Sensors Indole-3-acetic acid (IAA)Electrochemical oxidation at a modified electrode. researchgate.netmdpi.com

Catalysis: Ligand Development and Organocatalytic Applications

In the field of catalysis, this compound and its derivatives hold potential both as substrates for catalytic transformations and as precursors for ligands or organocatalysts. The two bromine atoms are particularly significant, as they serve as handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows the indole core to be integrated into larger, more complex molecular architectures, a fundamental strategy in modern synthetic chemistry. nih.gov

While the compound itself is not a catalyst, closely related structures are used in catalyst-controlled reactions. For example, research on 3-carboxamide indoles, which are structurally similar to the methyl ester, shows their utility in site-selective C-H functionalization. nih.gov In these systems, the amide group can act as a directing group, guiding a transition metal catalyst (e.g., Rhodium or Iridium) to activate a specific C-H bond on the indole ring. nih.gov This allows for precise modification of the heterocycle at positions that would otherwise be difficult to access.

Furthermore, the broader field of organocatalysis frequently employs chiral indole and oxindole (B195798) derivatives. nih.govbohrium.com These scaffolds can be used to construct chiral catalysts, such as those based on hydrogen bonding or Brønsted acids, for enantioselective reactions. nih.gov Given the synthetic accessibility and functional handles of this compound, it represents a potential starting material for the synthesis of novel chiral ligands or organocatalysts.

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry explores the non-covalent interactions that guide molecules to spontaneously organize into larger, well-defined structures. This compound possesses several key features that enable it to participate in such self-assembly processes. The crystal structure of the compound has been determined, providing direct insight into its intermolecular interactions in the solid state. nih.gov

The primary interactions driving its self-assembly are:

Hydrogen Bonding: The indole ring contains an N-H group, which is a classic hydrogen bond donor. The methyl carboxylate group contains carbonyl oxygen atoms, which are effective hydrogen bond acceptors. nih.govmdpi.com This donor-acceptor pairing can lead to the formation of predictable patterns, such as chains or sheets, in the crystal lattice. eurjchem.com

Halogen Bonding: The two bromine atoms on the benzene (B151609) portion of the indole ring can act as halogen bond donors. This is a highly directional, non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis base (such as the carbonyl oxygen of a neighboring molecule). Halogen bonding is an increasingly important tool for crystal engineering and the design of functional materials. nih.gov

π-π Stacking: The flat, aromatic indole ring system can interact with other rings through π-π stacking, further stabilizing the assembled structure.

These non-covalent forces collectively dictate how the molecules pack in the solid state, influencing material properties such as solubility and morphology. nih.gov The ability to form ordered assemblies makes this and similar molecules candidates for creating functional organic materials, including liquid crystals and organic thin films.

PropertyValueSource
Molecular Formula C₁₀H₇Br₂NO₂ nih.gov
Molecular Weight 332.98 g/mol nih.gov
IUPAC Name This compound nih.gov
InChIKey HLZIFELNGIMSSI-UHFFFAOYSA-N nih.gov
CCDC Number 804778 nih.gov

Future Research Trajectories and Unresolved Questions

Development of More Sustainable and Atom-Economical Synthetic Routes

The current synthesis of methyl 5,6-dibromo-1H-indole-3-carboxylate involves the regioselective dibromination of methyl indole-3-carboxylate (B1236618) using elemental bromine in acetic acid. rsc.orgrsc.org While effective, this method presents opportunities for improvement in terms of sustainability and atom economy. Future research should target greener alternatives that minimize waste and avoid harsh reagents.

Key areas for development include:

Catalytic Halogenation: Exploring transition metal-catalyzed or enzyme-catalyzed C-H halogenation could offer a more efficient and selective route. nih.govsciencedaily.com Flavin-dependent halogenases, for instance, operate under mild, eco-friendly conditions using simple halide salts. nih.gov

Alternative Halogenating Agents: Investigating the use of less hazardous halogen sources, such as N-bromosuccinimide (NBS) or systems like oxone-halide, could reduce the environmental impact. clockss.orgorganic-chemistry.orgacs.org The oxone-halide system, in particular, generates reactive halogenating species in situ, avoiding the direct use of stoichiometric halogenating agents. organic-chemistry.orgacs.org

Flow Chemistry: Implementing continuous flow processes for the bromination reaction could enhance safety, improve reaction control, and allow for easier scalability.

Atom-Economical Cyclizations: Developing novel synthetic pathways that construct the dibrominated indole (B1671886) core in a more atom-economical fashion, such as palladium-catalyzed cyclization reactions of appropriately substituted anilines and alkynes, represents a significant long-term goal. organic-chemistry.org Transition metal-catalyzed C-H activation strategies are notable for their high atom- and step-economy. acs.orgacs.org

Synthesis StrategyPotential AdvantagesKey Challenges
Enzymatic Halogenation High regioselectivity, mild conditions, environmentally benign. nih.govEnzyme stability, substrate scope, and scalability.
Oxone-Halide System In-situ generation of halogenating agent, reduced toxic byproducts. organic-chemistry.orgacs.orgOptimization of reaction conditions for specific substrates.
Flow Chemistry Improved safety, precise control, enhanced scalability.Initial setup costs, potential for clogging with solid precipitates.
Catalytic C-H Activation High atom- and step-economy, direct functionalization. acs.orgacs.orgCatalyst cost and sensitivity, achieving desired regioselectivity. bioengineer.org

Exploration of Novel Reactivity and Unconventional Transformations

The bromine atoms at the C5 and C6 positions of this compound are prime handles for further functionalization, primarily through cross-coupling reactions. mdpi.com Future research should venture beyond conventional transformations to unlock novel reactivity patterns.

Promising research directions include:

Selective C-H Functionalization: Despite the presence of two bromine atoms, other C-H bonds on the indole ring (e.g., at C2, C4, and C7) could be targeted for direct functionalization using modern catalytic methods. sciencedaily.combioengineer.org This would enable the synthesis of highly decorated indole scaffolds that are otherwise difficult to access.

Photoredox Catalysis: Utilizing visible-light photoredox catalysis to engage the C-Br bonds in novel transformations, such as radical-based cross-couplings or dehalogenative functionalization, could lead to new synthetic methodologies.

Umpolung Reactivity: Investigating strategies to reverse the normal reactivity of the indole ring, potentially making the typically nucleophilic positions electrophilic, could open doors to unconventional bond formations. researchgate.net

Intramolecular Cyclizations: Designing substrates based on the dibromoindole core that can undergo intramolecular cyclizations to form complex polycyclic and heterocyclic systems.

Integration into Multicomponent Reaction Systems for Complexity Generation

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step, enhancing efficiency and atom economy. nih.govmdpi.comnih.gov Integrating this compound into MCRs is a promising strategy for rapidly generating libraries of structurally diverse and potentially bioactive compounds. arkat-usa.org

Future efforts could focus on:

Ugi and Passerini Reactions: Employing the indole nitrogen (after protection/deprotection) or other functional groups as components in classic MCRs like the Ugi or Passerini reactions. nih.govarkat-usa.org

Novel MCR Development: Designing new MCRs where the dibromoindole acts as a key building block, leveraging the reactivity of the indole nucleus and the C-Br bonds.

Post-MCR Modifications: Using the bromine atoms as points for diversification after the main scaffold has been assembled via an MCR, allowing for the creation of large compound libraries from a single MCR product. This strategy combines the complexity-generating power of MCRs with the versatility of cross-coupling chemistry.

Advanced Rational Design of Functionalized Derivatives for Specific Applications

Brominated indoles derived from marine organisms have demonstrated significant biological activities, including anti-inflammatory and anticancer properties. researchgate.netnih.govmdpi.com This provides a strong rationale for the design of new functionalized derivatives of this compound for specific therapeutic or material science applications.

Key research trajectories include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure by introducing diverse substituents at the N1, C2, and ester positions, as well as by replacing the bromine atoms, to build comprehensive SAR models. mdpi.com This will guide the optimization of biological activity.

Target-Based Drug Design: Using computational methods like molecular docking to design derivatives that can selectively bind to specific biological targets, such as protein kinases or cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer. researchgate.netnih.gov

Development of Organic Materials: Exploring the synthesis of polymers or oligomers incorporating the 5,6-dibromoindole unit to investigate their potential in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), leveraging the electron-rich nature of the indole core.

Derivative ClassPotential ApplicationRationale
N1-Alkylated/Arylated Derivatives Modulating biological activity (e.g., anticancer, anti-inflammatory). mdpi.comAltering steric and electronic properties to fine-tune target binding.
C2-Functionalized Derivatives Creating novel therapeutic agents. researchgate.netIntroducing new pharmacophores to explore different biological targets.
Cross-Coupled Derivatives (at C5/C6) Developing specific enzyme inhibitors or materials. nih.govAppending functional groups to interact with active sites or tune electronic properties.
Amide Derivatives (from ester) Enhancing drug-like properties. nih.govModifying solubility, metabolic stability, and hydrogen bonding capacity.

Deeper Mechanistic Elucidation of Biological and Material Science Phenomena

While related brominated indoles show promise, the specific mechanisms through which this compound or its derivatives exert biological effects or function in materials are largely unknown. A deeper mechanistic understanding is crucial for rational design and optimization.

Unresolved questions to be addressed:

Biological Mechanisms: If derivatives show anticancer activity, what are the specific cellular pathways they modulate? Do they induce apoptosis, cell cycle arrest, or inhibit specific enzymes? mdpi.com Advanced biochemical and cell-based assays are needed to answer these questions.

Computational Modeling: Employing molecular dynamics simulations and quantum mechanical calculations to understand the binding modes of active derivatives with their protein targets at an atomic level. researchgate.netnih.gov This can reveal key interactions and explain the basis for selectivity and potency.

Material Properties: For material science applications, detailed photophysical and electrochemical studies are required to understand charge transport, energy levels, and stability of materials derived from the dibromoindole scaffold.

Challenges and Opportunities in Bridging Fundamental Research to Applied Chemical Science

Translating fundamental discoveries in the chemistry of this compound into real-world applications presents both challenges and significant opportunities.

Challenges:

Scalability and Cost: Developing synthetic routes that are not only sustainable but also economically viable for large-scale production is a major hurdle for any potential pharmaceutical or material application. sciencedaily.combioengineer.org

Pharmacokinetics and Toxicology: For therapeutic applications, derivatives must possess suitable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Early-stage evaluation of these properties is critical but often challenging. researchgate.netnih.gov

Complexity of Biological Systems: The multifactorial nature of diseases like cancer means that a potent compound in vitro may not translate to efficacy in vivo. researchgate.net

Opportunities:

Privileged Scaffold: The indole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs, which increases the likelihood that its derivatives will possess favorable drug-like properties. nih.govnih.govmdpi.com

Chemical Versatility: The multiple functionalization sites (N-H, ester, C-Br bonds) on this compound provide immense chemical space for optimization and tuning of properties. rsc.org

Interdisciplinary Collaboration: The development of this compound and its derivatives will benefit greatly from collaborations between synthetic chemists, computational chemists, biologists, and material scientists, fostering innovation and accelerating the path from lab to application. mdpi.com

Q & A

Basic Research Questions

Q. What is the optimal method for regioselective dibromination of methyl indole-3-carboxylate to synthesize methyl 5,6-dibromo-1H-indole-3-carboxylate?

  • Methodology : Treat methyl indole-3-carboxylate with bromine (Br₂) in acetic acid under controlled temperature (0–25°C). The reaction proceeds regioselectively at the 5- and 6-positions of the indole ring due to electronic and steric factors. Reaction progress can be monitored via TLC or HPLC. Purification is typically achieved via recrystallization or column chromatography .
  • Key Considerations : Excess bromine may lead to over-bromination; stoichiometric control and reaction time optimization are critical.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm regioselectivity via ¹H and ¹³C NMR (e.g., absence of protons at positions 5 and 6).
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 334.9 for C₁₀H₇Br₂NO₂).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., O–H⋯O and N–H⋯O bonds stabilizing the lattice) .

Q. What are the standard protocols for decarboxylation of methyl 5,6-dibromoindole-3-carboxylate to obtain 5,6-dibromoindole?

  • Procedure : Use microwave-assisted hydrolysis with aqueous NaOH or KOH, followed by acidification and thermal decarboxylation (150–200°C). Alternative methods include Pd-catalyzed decarboxylation under inert atmospheres .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal structure and stability of this compound?

  • Structural Insights : The compound forms inversion dimers via O–H⋯O hydrogen bonds between carboxyl groups, while N–H⋯O bonds link dimers into layers parallel to the (101) plane. These interactions enhance thermal stability, as observed in differential scanning calorimetry (DSC) .
  • Research Implications : Stability under high-temperature/pressure conditions can be predicted using computational models (e.g., DFT calculations).

Q. What strategies can improve the yield of 5,6-dibromoindole derivatives under varying reaction conditions?

  • Optimization Approaches :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) may enhance solubility of intermediates.
  • Catalyst Selection : Lewis acids (e.g., FeCl₃) or iodine can accelerate bromination kinetics.
  • Microwave Synthesis : Reduces reaction time and improves regioselectivity compared to conventional heating .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Modeling Tools :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
    • Experimental Validation : Compare predicted reactivity with empirical data from Pd-catalyzed coupling reactions .

Q. What are the challenges in analyzing conflicting spectral data for methyl 5,6-dibromoindole derivatives?

  • Case Study : Discrepancies in ¹H NMR chemical shifts may arise from solvent polarity or residual water. Use deuterated DMSO for enhanced resolution.
  • Resolution Workflow :

Repeat measurements under standardized conditions.

Cross-validate with high-resolution MS and IR spectroscopy.

Reference crystallographic data to resolve ambiguities .

Q. How can this compound serve as a scaffold for bioactive molecule development?

  • Functionalization Strategies :

  • Introduce sulfonamide or carbamate groups at the indole nitrogen for antimicrobial activity.
  • Modify the ester moiety to amides or hydrazides for kinase inhibition studies.
    • Biological Assays : Screen against bacterial/fungal models (e.g., E. coli, C. albicans) or cancer cell lines (e.g., MCF-7) .

Methodological Resources

  • Synthetic Protocols : Refer to Organic & Biomolecular Chemistry (2011) for regioselective bromination .
  • Crystallography : Consult Acta Crystallographica Section E (2012) for hydrogen-bonding networks .
  • Computational Tools : Use Gaussian or ORCA for DFT modeling .

Retrosynthesis Analysis

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methyl 5,6-dibromo-1H-indole-3-carboxylate
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methyl 5,6-dibromo-1H-indole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.